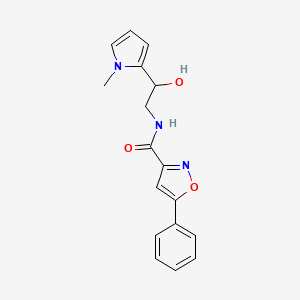

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor that plays a role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been studied extensively for its potential therapeutic applications in cardiovascular disease and cancer.

Mecanismo De Acción

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor that plays a role in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthase, this compound reduces the production of 20-HETE, leading to vasodilation, improved renal function, and inhibition of angiogenesis.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. In animal models of hypertension and renal failure, this compound has been shown to reduce blood pressure and improve renal function. In cancer, this compound has been shown to inhibit angiogenesis and tumor growth. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide in lab experiments is its selectivity for 20-HETE synthase. This allows researchers to specifically target the production of 20-HETE without affecting other pathways. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Direcciones Futuras

There are several potential future directions for research on N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide. One area of interest is the development of novel formulations or delivery methods to improve the half-life and bioavailability of this compound. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in different disease states. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of cardiovascular disease and cancer.

Métodos De Síntesis

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-methylpyrrole with ethyl 2-bromoacetate to form the pyrrole ester intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently cyclized with triethylamine and 2,4-dimethylbenzenesulfonyl chloride to form the isoxazole ring. The final step involves the reaction of the isoxazole with 2-hydroxyethylamine to form this compound.

Aplicaciones Científicas De Investigación

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide has been studied extensively for its potential therapeutic applications in cardiovascular disease and cancer. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. In cancer, this compound has been shown to inhibit angiogenesis and tumor growth in various types of cancer, including breast, prostate, and lung cancer.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-20-9-5-8-14(20)15(21)11-18-17(22)13-10-16(23-19-13)12-6-3-2-4-7-12/h2-10,15,21H,11H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKITQIPSHARIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)

![3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride](/img/structure/B2396195.png)

![9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride](/img/structure/B2396201.png)

![2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2396205.png)

![1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2396206.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2396215.png)

![[5-(Methylsulfanyl)thiophen-2-yl]methanol](/img/structure/B2396217.png)